

Spectroscopic Data Analysis of 4-(Pyrazin-2-yl)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-(Pyrazin-2-yl)benzaldehyde

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **4-(Pyrazin-2-yl)benzaldehyde**, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide presents predicted data based on the analysis of its structural analogues, namely substituted benzaldehydes and pyrazines. The document outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the predicted data in a clear, tabular format for ease of reference.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **4-(Pyrazin-2-yl)benzaldehyde**. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.1	s	1H	Aldehyde CHO
~9.0	s	1H	Pyrazine H
~8.7	d	1H	Pyrazine H
~8.6	d	1H	Pyrazine H
~8.2	d, $J \approx 8$ Hz	2H	Aromatic CH (ortho to pyrazinyl)
~8.0	d, $J \approx 8$ Hz	2H	Aromatic CH (ortho to CHO)

Table 2: Predicted ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~192	Aldehyde C=O
~152	Pyrazine C (adjacent to N)
~145	Pyrazine CH
~144	Pyrazine CH
~143	Pyrazine CH
~140	Aromatic C (ipso, attached to pyrazinyl)
~136	Aromatic C (ipso, attached to CHO)
~131	Aromatic CH
~130	Aromatic CH

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium-Weak	Aromatic C-H stretch
~2820, ~2720	Weak	Aldehyde C-H stretch (Fermi doublet)
~1705	Strong	Aldehyde C=O stretch[1]
~1600, ~1480	Medium-Strong	Aromatic and Pyrazine C=C and C=N stretching
~1200	Medium	C-C stretching
~830	Strong	p-disubstituted benzene C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
184	[M] ⁺ (Molecular Ion)
183	[M-H] ⁺
155	[M-CHO] ⁺
128	[M-C ₂ H ₂ N ₂] ⁺
102	[C ₆ H ₄ CHO] ⁺
80	[C ₄ H ₄ N ₂] ⁺ (Pyrazine)

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of spectroscopic data for an aromatic aldehyde like **4-(Pyrazin-2-yl)benzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved; gentle warming or sonication can be applied if necessary.

- Instrument Setup:

- Use a 400 MHz (or higher) NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

- ^1H NMR Acquisition:

- Acquire a single-pulse ^1H NMR spectrum.
- Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
- Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
- Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
- Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
- Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ^{13}C .

- Process the data similarly to the ^1H spectrum and reference it to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR setup.
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
 - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

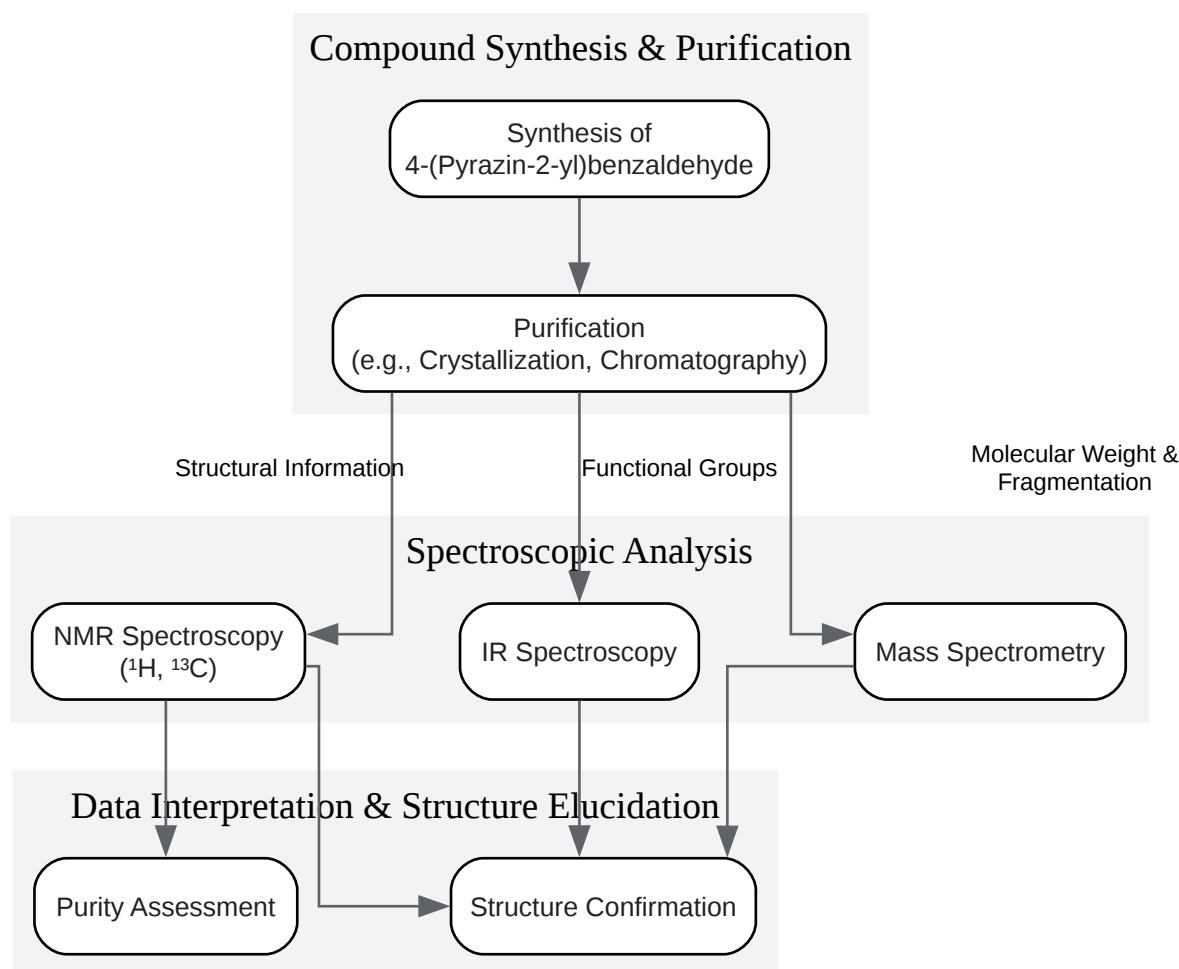
Mass Spectrometry (MS)

- Sample Preparation (Electron Ionization - EI):
 - Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
 - Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Data Acquisition (EI-MS):
 - The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
 - This causes ionization and fragmentation of the molecule.

- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical compound.



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References

- 1. C₇H₆O C₆H₅CHO infrared spectrum of benzaldehyde prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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